Imidazo[1,5-a]pyridin-1-ylmethanol
Overview
Description
Imidazo[1,5-a]pyridin-1-ylmethanol is a heterocyclic compound that features a fused imidazole and pyridine ring system with a hydroxymethyl group attached to the nitrogen atom of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-1-ylmethanol typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by reduction of the resulting imidazo[1,5-a]pyridine-1-carbaldehyde to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-1-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form imidazo[1,5-a]pyridin-1-ylmethanal.
Reduction: The compound can be reduced to form imidazo[1,5-a]pyridin-1-ylmethane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Imidazo[1,5-a]pyridin-1-ylmethanal.
Reduction: Imidazo[1,5-a]pyridin-1-ylmethane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Imidazo[1,5-a]pyridin-1-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of fluorescent probes for bioimaging due to its photophysical properties.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-1-ylmethanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. In bioimaging, its fluorescence properties are exploited to visualize cellular components .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Imidazo[1,2-b]pyridazine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: Imidazo[1,5-a]pyridin-1-ylmethanol is unique due to its specific ring fusion and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-4,6,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSCRHULDXXNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592041 | |
Record name | (Imidazo[1,5-a]pyridin-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112230-23-6 | |
Record name | (Imidazo[1,5-a]pyridin-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,5-a]pyridin-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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